molecular formula C9H17NO3Si B11891372 3-Isoxazolecarboxylic acid, 4,5-dihydro-5-(trimethylsilyl)-, ethyl ester CAS No. 139146-96-6

3-Isoxazolecarboxylic acid, 4,5-dihydro-5-(trimethylsilyl)-, ethyl ester

Cat. No.: B11891372
CAS No.: 139146-96-6
M. Wt: 215.32 g/mol
InChI Key: PBGWYWNSGDWBOS-UHFFFAOYSA-N
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Description

Ethyl 5-(trimethylsilyl)-4,5-dihydroisoxazole-3-carboxylate is a unique compound characterized by its isoxazole ring structure and the presence of a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(trimethylsilyl)-4,5-dihydroisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl glyoxalate with hydroxylamine to form an intermediate, which then undergoes cyclization in the presence of a trimethylsilylating agent such as trimethylsilyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(trimethylsilyl)-4,5-dihydroisoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 5-(trimethylsilyl)-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its binding to target molecules. The isoxazole ring structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Properties

CAS No.

139146-96-6

Molecular Formula

C9H17NO3Si

Molecular Weight

215.32 g/mol

IUPAC Name

ethyl 5-trimethylsilyl-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C9H17NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h8H,5-6H2,1-4H3

InChI Key

PBGWYWNSGDWBOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(C1)[Si](C)(C)C

Origin of Product

United States

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